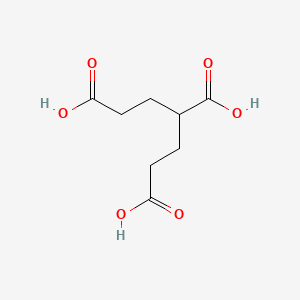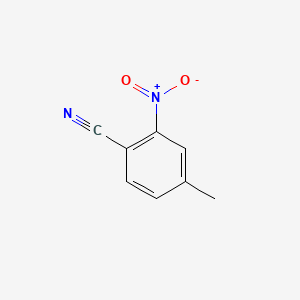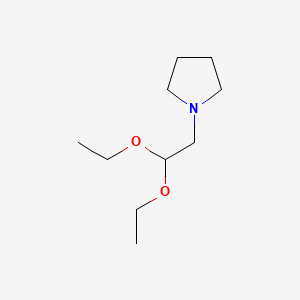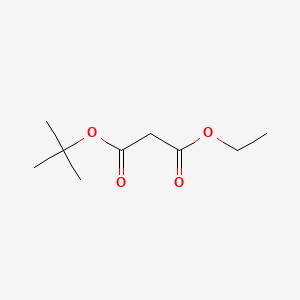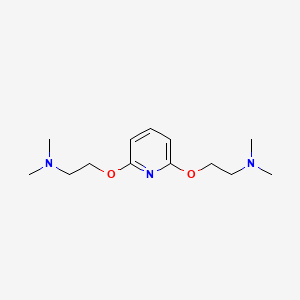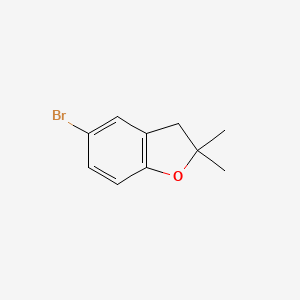
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
概要
説明
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the catalysis with Lewis acids or other catalysts to facilitate the formation of the fused ring structure. For instance, benzofurans can be synthesized from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent in a Lewis acid-catalyzed reaction, which has been used to synthesize commercial drug molecules like benzbromarone and amiodarone (Huang et al., 2019). Another approach involves the Lewis acid-catalyzed reaction of 2,4-dimethylphenol with halo-substituted acetophenones (Choi et al., 2007).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran and its derivatives reveals interesting aspects such as the rotational orientation of substituent groups relative to the benzofuran plane. For example, in some derivatives, substituent phenyl rings can be slightly rotated out of the benzofuran plane, affecting the overall molecular geometry and potentially influencing the compound's reactivity and physical properties (Choi et al., 2007).
Chemical Reactions and Properties
Benzofuran derivatives, including 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, can undergo various chemical reactions, contributing to their versatile chemical properties. For example, bromination reactions are commonly used in the synthesis of benzofuran derivatives to introduce bromine atoms into the molecular structure, which can further participate in various organic reactions (Nanbu et al., 1975).
科学的研究の応用
Synthesis and Characterization
- Benzofuran analogues, including those derived from 5-bromosalicylaldehyde, have been synthesized for antimicrobial and pharmacological activities (Parameshwarappa et al., 2008).
- The synthesis of various benzofuran derivatives, including benzofuro[2,3-b]benzofuran from its dihydro-compound, has been explored, highlighting the chemical versatility of benzofuran compounds (Nanbu et al., 1975).
- A study on the CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters emphasizes the importance of benzofurans in organic chemistry (Lu et al., 2007).
Biological and Pharmacological Applications
- Benzofuran aryl ureas and carbamates, involving 5-bromo-2-ethyl carboxylate derivatives, have been developed and screened for antimicrobial activities (Kumari et al., 2019).
- Research on benzofuran compounds, including derivatives like 3-Methyl-1-Benzofuran-2-Carbohydrazide, has shown relevance in antituberculosis studies (Thorat et al., 2016).
- Novel benzofuran derivatives have been synthesized for antimicrobial, anti-inflammatory, and analgesic activities, demonstrating the therapeutic potential of benzofuran compounds (Rajanarendar et al., 2013).
Industrial Applications
- A novel and practical industrial process scale-up for a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors illustrates the industrial relevance of benzofuran derivatives (Zhang et al., 2022).
Chemical Properties and Reactions
- The electrosynthesis of 2,2-dimethylchromenes from benzofuran derivatives, demonstrating innovative approaches in organic synthesis (Tsukayama et al., 1995).
- Lewis acid-catalyzed synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds, showcasing the chemical transformations of benzofuran compounds (Huang et al., 2019).
将来の方向性
Benzofuran derivatives, such as 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, have shown promise in various fields of therapeutic research . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . There is a need to collect the latest information in this promising area to pave the way for future research .
特性
IUPAC Name |
5-bromo-2,2-dimethyl-3H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTUXKDHMIKPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277098 | |
| Record name | 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
CAS RN |
5337-94-0 | |
| Record name | 5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 853 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC853 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

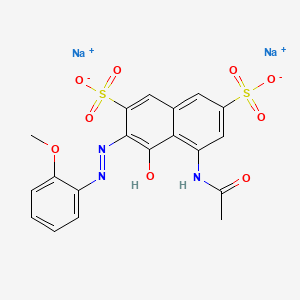
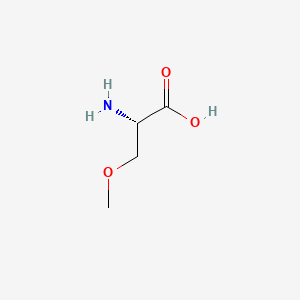
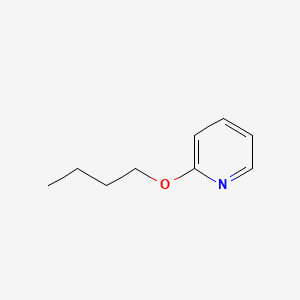
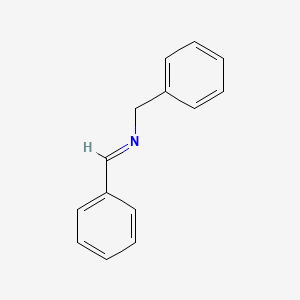
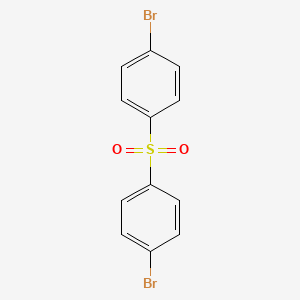
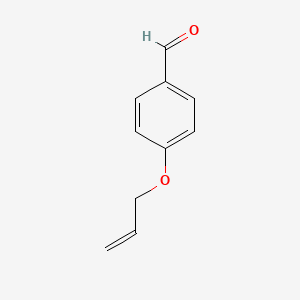
![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)
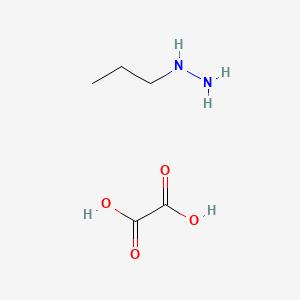
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)
